
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the nitrogen atom and an iodide ion. Thiazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide typically involves the reaction of 1,2-thiazole with trimethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-thiazole+trimethylamine+methyl iodide→N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Corresponding halide salts.
科学的研究の応用
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N,N,4-trimethyl-1,3-thiazol-2-amine
- N,N-dimethyl-1,2-thiazol-4-amine
- N-methyl-1,2-thiazol-4-amine
Uniqueness
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it valuable in specialized applications .
特性
CAS番号 |
64527-31-7 |
|---|---|
分子式 |
C6H11IN2S |
分子量 |
270.14 g/mol |
IUPAC名 |
trimethyl(1,2-thiazol-4-yl)azanium;iodide |
InChI |
InChI=1S/C6H11N2S.HI/c1-8(2,3)6-4-7-9-5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChIキー |
CUANMNSPQOGVJM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CSN=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



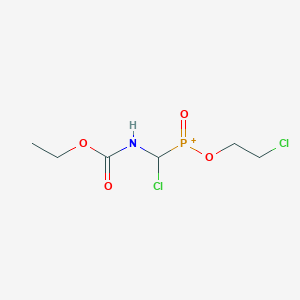
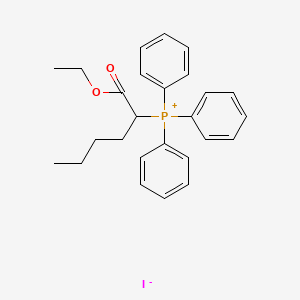
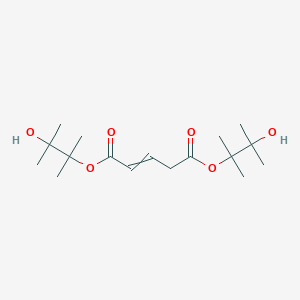
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
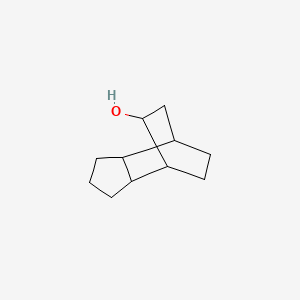
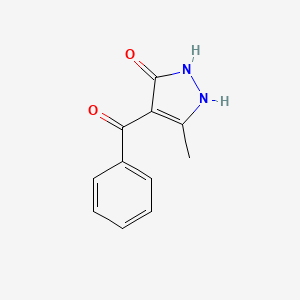

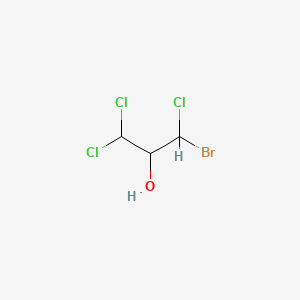
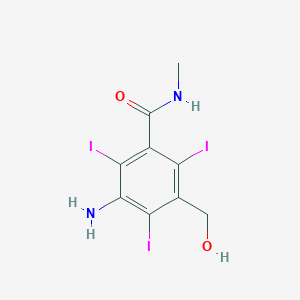
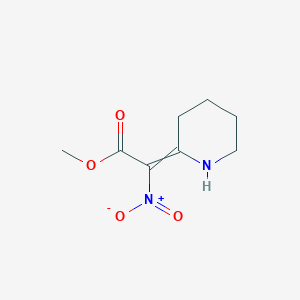
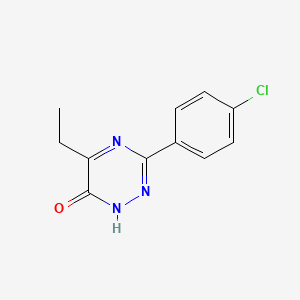
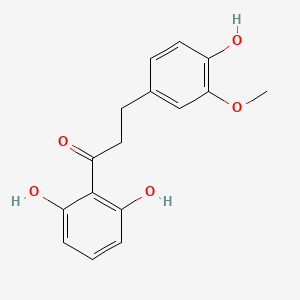
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
